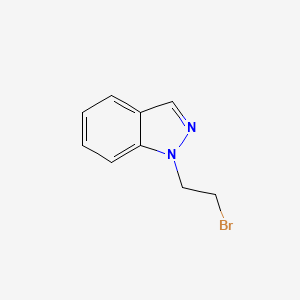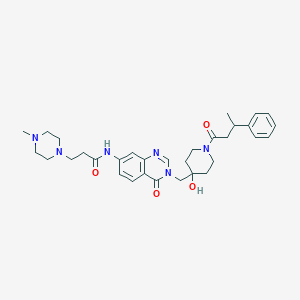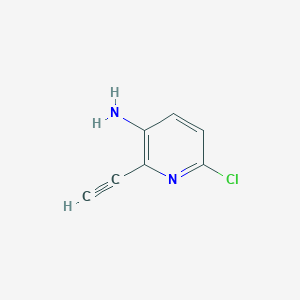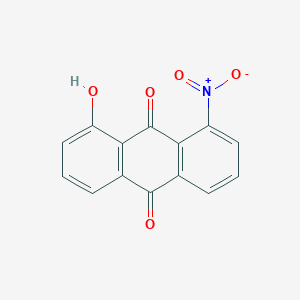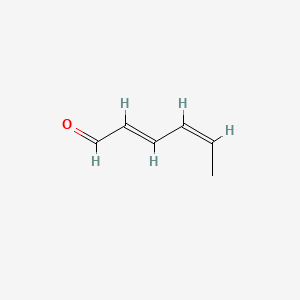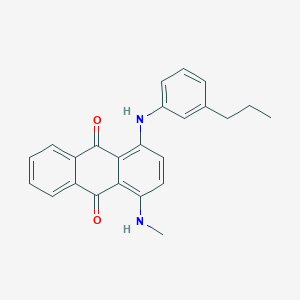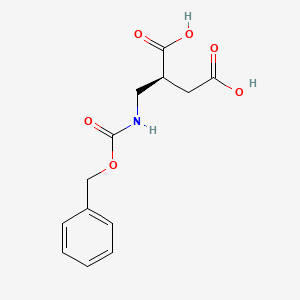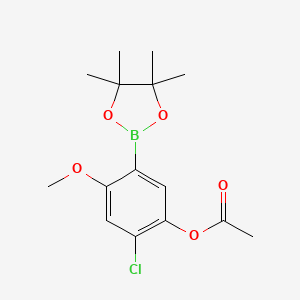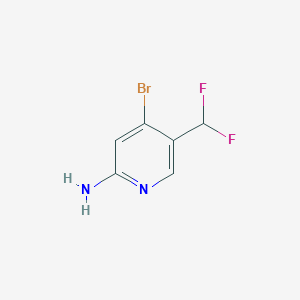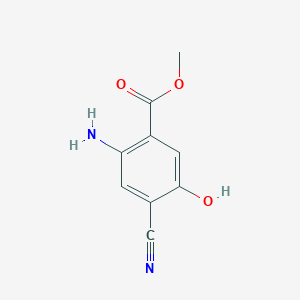
Methyl2-amino-4-cyano-5-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzoic acid and features functional groups such as an amino group, a cyano group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of 2-amino-4-cyano-5-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of Methyl 2-amino-4-cyano-5-hydroxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: Methyl 2-amino-4-cyano-5-hydroxybenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amino derivatives, reduced cyano groups.
Substitution: Halogenated compounds, substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-amino-4-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-5-hydroxybenzoate: Lacks the cyano group, leading to different reactivity and applications.
2-amino-4-methylpyridinium-4-hydroxybenzolate: Contains a pyridinium ring, offering distinct electronic properties and uses.
Methyl 2-amino-4-hydroxybenzoate:
Uniqueness: Methyl 2-amino-4-cyano-5-hydroxybenzoate is unique due to the presence of both the cyano and hydroxyl groups on the benzoate framework. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
methyl 2-amino-4-cyano-5-hydroxybenzoate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-3-8(12)5(4-10)2-7(6)11/h2-3,12H,11H2,1H3 |
Clé InChI |
DQUJAJRWCPNHKW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C(=C1)O)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
